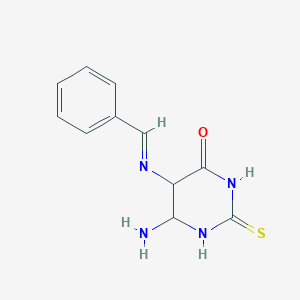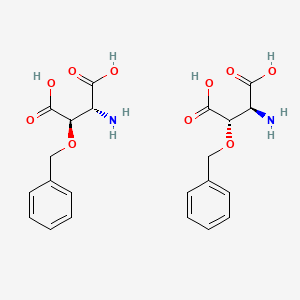
Tboa-(DL)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tboa-(DL) is synthesized through a multi-step process involving the protection and deprotection of functional groups. The key steps include the formation of the β-benzyloxyaspartic acid moiety and its subsequent coupling with other intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for Tboa-(DL) are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification equipment. The process involves stringent quality control measures to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Tboa-(DL) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the β-benzyloxy and aspartic acid moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Tboa-(DL) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure to optimize the yield and selectivity .
Major Products
The major products formed from the reactions of Tboa-(DL) depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation reactions may result in the formation of oxidized intermediates .
科学研究应用
Tboa-(DL) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
作用机制
Tboa-(DL) exerts its effects by inhibiting the activity of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate from the synaptic cleft. By blocking these transporters, Tboa-(DL) increases the levels of extracellular glutamate, leading to enhanced synaptic activity and modulation of neuronal signaling . The molecular targets of Tboa-(DL) include EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying degrees of potency .
相似化合物的比较
Similar Compounds
Some compounds similar to Tboa-(DL) include:
DL-Threo-β-Hydroxyaspartic acid: Another inhibitor of EAATs with a similar structure but different functional groups.
Dihydrokainate: A selective blocker of EAAT2 with a different mechanism of action.
L-Trans-Pyrrolidine-2,4-Dicarboxylate: A substrate inhibitor of glutamate transporters with distinct chemical properties.
Uniqueness
Tboa-(DL) is unique in its ability to non-selectively inhibit multiple EAAT isoforms, making it a valuable tool for studying the overall regulation of glutamate transport. Its high potency and specificity for EAATs distinguish it from other inhibitors, allowing for more precise modulation of glutamate levels in various experimental settings .
属性
分子式 |
C22H26N2O10 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
(2R,3R)-2-amino-3-phenylmethoxybutanedioic acid;(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
InChI |
InChI=1S/2C11H13NO5/c2*12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h2*1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t2*8-,9-/m10/s1 |
InChI 键 |
CSEZCYBVEGIYNG-MFBWXLJUSA-N |
手性 SMILES |
C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)N)C(=O)O.C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


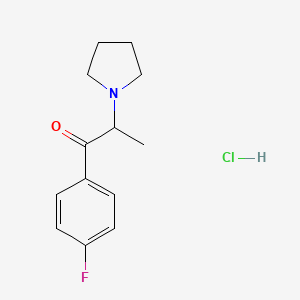
![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
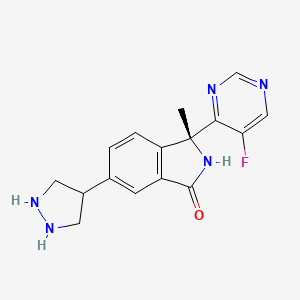
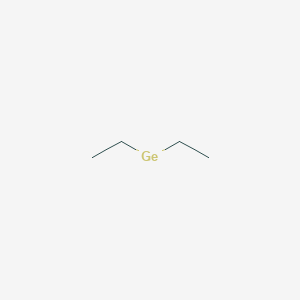
![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12352960.png)
![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)
